(Pentamethyldisilyl)acetylene (Pentamethyldisilyl)acetylene
Brand Name: Vulcanchem
CAS No.: 63247-94-9
VCID: VC3844996
InChI: InChI=1S/C7H16Si2/c1-7-9(5,6)8(2,3)4/h1H,2-6H3
SMILES: C[Si](C)(C)[Si](C)(C)C#C
Molecular Formula: C7H16Si2
Molecular Weight: 156.37 g/mol

(Pentamethyldisilyl)acetylene

CAS No.: 63247-94-9

Cat. No.: VC3844996

Molecular Formula: C7H16Si2

Molecular Weight: 156.37 g/mol

* For research use only. Not for human or veterinary use.

(Pentamethyldisilyl)acetylene - 63247-94-9

Specification

CAS No. 63247-94-9
Molecular Formula C7H16Si2
Molecular Weight 156.37 g/mol
IUPAC Name ethynyl-dimethyl-trimethylsilylsilane
Standard InChI InChI=1S/C7H16Si2/c1-7-9(5,6)8(2,3)4/h1H,2-6H3
Standard InChI Key YJKJAVGMVVVJPZ-UHFFFAOYSA-N
SMILES C[Si](C)(C)[Si](C)(C)C#C
Canonical SMILES C[Si](C)(C)[Si](C)(C)C#C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, ethynyl-dimethyl-trimethylsilylsilane, reflects its structural hierarchy: a trimethylsilyl group (Si(CH₃)₃) and a dimethylsilyl group (Si(CH₃)₂) are bonded to an ethynyl backbone (C≡C) . Its molecular formula, C₇H₁₆Si₂, corresponds to a molecular weight of 156.37 g/mol (calculated via PubChem’s computational tools) . The SMILES notation CSi(C)Si(C)C#C provides a linear representation of its connectivity, emphasizing the acetylene core flanked by two silicon-based substituents .

Table 1: Key Identifiers for (Pentamethyldisilyl)acetylene

PropertyValueSource
CAS Registry Number63247-94-9PubChem
EC Number622-337-8PubChem
DSSTox Substance IDDTXSID50391192PubChem
InChI KeyYJKJAVGMVVVJPZ-UHFFFAOYSA-NPubChem
Synonymous NamesEthynyl-dimethyl-trimethylsilylsilanePubChem

Three-Dimensional Geometry

The disilylacetylene moiety adopts a linear geometry around the C≡C bond, with silicon substituents positioned in a tetrahedral arrangement. Computational models suggest that steric hindrance between the bulky trimethylsilyl and dimethylsilyl groups may induce slight deviations from ideal bond angles, though experimental crystallographic data remain unavailable .

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is expected to mirror that of other silylated alkynes, which participate in:

  • Cycloaddition reactions (e.g., [2+2] or [4+2] pathways) due to the electron-deficient nature of the Si–C≡C–Si system.

  • Nucleophilic substitutions at the silicon centers, where the trimethylsilyl groups act as leaving groups under acidic or basic conditions .

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